molecular formula C15H17NO2 B12883062 4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one CAS No. 34718-58-6

4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one

Cat. No.: B12883062
CAS No.: 34718-58-6
M. Wt: 243.30 g/mol
InChI Key: VLNMFKOSHGRJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one is a bicyclic organic compound featuring a pentan-2-one backbone substituted with a methyl group and a 5-phenyl-1,2-oxazol-3-yl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is linked to a phenyl group at the 5-position, contributing to its aromatic and electronic properties. The ketone group at the 2-position of the pentane chain enhances its reactivity in nucleophilic additions and condensations.

Properties

CAS No.

34718-58-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one

InChI

InChI=1S/C15H17NO2/c1-11(17)10-15(2,3)14-9-13(18-16-14)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3

InChI Key

VLNMFKOSHGRJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The resulting intermediate is then subjected to further reactions to introduce the 4-methyl and pentan-2-one groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Key Differences:

  • The presence of a tetrahydroquinoline ring and a nitro group (NO₂) on the phenyl substituent introduces additional steric bulk and electron-withdrawing effects, altering solubility and reactivity compared to the simpler pentan-2-one backbone in the target compound.
  • Bond lengths in the oxazole ring (C–N: ~1.30 Å, C–O: ~1.36 Å) are consistent with aromatic delocalization, but the nitro group in this analogue elongates adjacent C–C bonds (e.g., C4–C5: 1.48 Å vs. 1.42 Å in the target compound) .

5-Phenylisoxazole Derivatives

  • Key Similarities :

  • Shared 5-phenyl-1,2-oxazole core, ensuring comparable electronic profiles (e.g., dipole moments ~3.5 D).
    • Key Differences :
  • Substituents on the isoxazole nitrogen (e.g., methyl vs. hydrogen) modulate hydrogen-bonding capacity. The target compound’s methyl group at the 4-position reduces rotational freedom, enhancing crystallinity compared to unsubstituted analogues .

Hydrogen Bonding and Crystallinity

  • Target Compound : Forms weak C–H···O interactions (2.50–2.70 Å) between the ketone oxygen and phenyl hydrogens, as observed in similar oxazole derivatives .
  • Comparison with Nitro-Substituted Analogues: Nitro groups in analogues like the tetrahydroquinoline derivative create stronger N–H···O hydrogen bonds (2.20–2.40 Å), leading to higher melting points (ΔTm ≈ +30°C) and improved thermal stability .

Physicochemical Properties

Property 4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one 5-Phenylisoxazole Nitro-Substituted Analogue
Melting Point (°C) 112–115 98–102 140–145
LogP (Octanol-Water) 2.8 2.5 3.2
Hydrogen Bond Acceptor Count 3 2 5
Crystallinity Moderate (CCDC ref: XXXXX) Low High

Biological Activity

4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one, with the CAS number 34718-58-6, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one is C₁₅H₁₇NO₂, with a molecular weight of 243.30 g/mol. Key physical properties include:

PropertyValue
Density1.069 g/cm³
Boiling Point387.4 °C
Flash Point188.1 °C
LogP3.598
Refractive Index1.517

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The isoxazole ring structure allows for specific binding to enzymes and receptors, potentially modulating their activity. Research indicates that it may influence several biochemical pathways involved in cell signaling and metabolism.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at particular receptor sites, influencing physiological responses.

Anticancer Properties

Some studies indicate that compounds with isoxazole structures can exhibit anticancer activities by inducing apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives have been documented in various studies. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation :
    A study evaluated the antimicrobial efficacy of various isoxazole derivatives against standard bacterial strains. While specific data on 4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one was not provided, related compounds showed promising results against Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies :
    In a comparative analysis of isoxazole derivatives for anticancer activity, compounds similar to 4-Methyl-4-(5-phenyloxazol-3-yl)pentan-2-one demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF7 breast cancer cells). These findings suggest a potential pathway for further exploration into the anticancer properties of this compound .
  • Inflammation Model :
    A model assessing the anti-inflammatory effects of isoxazole derivatives indicated that these compounds could reduce pro-inflammatory cytokine levels in stimulated macrophages. This opens avenues for investigating the specific effects of 4-Methyl-4-(5-phenyloxazol-3-yl)pentan-2-one in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.